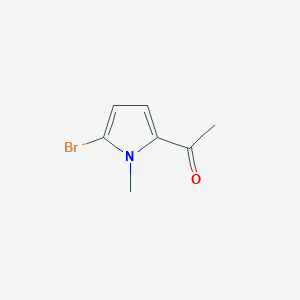![molecular formula C11H10N2O3S B15054466 3-(Benzo[d]thiazole-2-carboxamido)propanoic acid](/img/structure/B15054466.png)
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid is a compound with the molecular formula C11H10N2O3S and a molecular weight of 250.27 g/mol . . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 3-(Benzo[d]thiazole-2-carboxamido)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzo[d]thiazole-2-carboxylic acid with β-alanine under specific reaction conditions . The reaction typically requires the use of coupling reagents and solvents to facilitate the formation of the amide bond. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols. Substitution reactions can introduce different functional groups into the benzothiazole ring, resulting in a variety of derivatives .
Applications De Recherche Scientifique
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives have shown potential as anti-tubercular, anti-cancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-(Benzo[d]thiazole-2-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to bind to enzymes and receptors, modulating their activity. For instance, some benzothiazole compounds inhibit the enzyme topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.
Comparaison Avec Des Composés Similaires
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid can be compared with other benzothiazole derivatives, such as benzo[d]thiazole-2-carbanilides and benzo[d]imidazo[2,1-b]thiazole derivatives . These compounds share similar core structures but differ in their functional groups and biological activities. The unique properties of this compound, such as its specific interactions with biological targets, set it apart from other benzothiazole derivatives.
Propriétés
Formule moléculaire |
C11H10N2O3S |
|---|---|
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
3-(1,3-benzothiazole-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C11H10N2O3S/c14-9(15)5-6-12-10(16)11-13-7-3-1-2-4-8(7)17-11/h1-4H,5-6H2,(H,12,16)(H,14,15) |
Clé InChI |
BZVXALQCCDHTQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


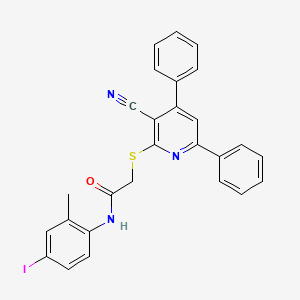
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B15054390.png)


![6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054404.png)
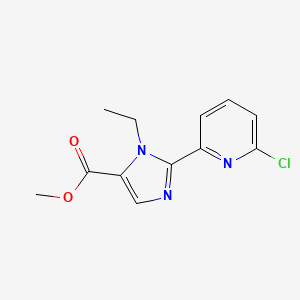
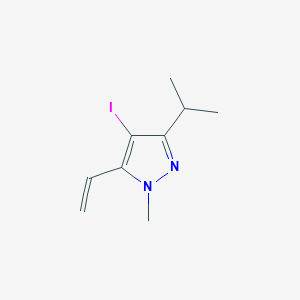
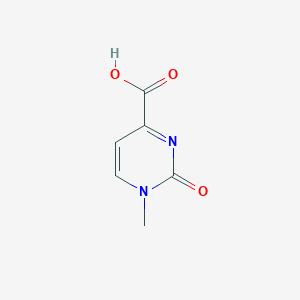
![Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B15054430.png)

![(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B15054477.png)

